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molecular formula C10H10ClNO B8545796 3-(3-Chlorophenyl)-3-hydroxybutanenitrile

3-(3-Chlorophenyl)-3-hydroxybutanenitrile

Cat. No. B8545796
M. Wt: 195.64 g/mol
InChI Key: VIJZTNQAJGIOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575156B2

Procedure details

Dry THF (15 mL) was cooled to −78° C. and 2.5M n-BuLi (5.18 mL, 2.0 equiv.) was added. A solution of acetonitrile (680 μL, 2.0 equiv.) in dry THF (2 mL) was added dropwise over 2 min. The mixture was stirred at −78° C. for 1 h. A solution of 3-chloroacetophenone (835 μL, 6.468 mmol) in dry THF (2 mL) was added dropwise over 2 min. 30 min. The mixture was stirred at −78° C. for 30 min. and was warmed to rt slowly. After being stirred at rt for 15 min., the mixture was quenched with water (10 mL), diluted by ether (20 mL), washed with 2% aq HCl (15 mL). The aqueous layer was extracted with ether (2×10 mL). The combined organic layers were washed with satd aq NaHCO3 (5 mL) and brine (10 mL), and dried over Na2SO4. After filtration and concentration, the crude product (1.4 g, quant. yield) was used for next step without further purification. LC-MS Method 1 tR=1.40 min., m/z=219, 221 (M+Na).
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
680 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
835 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6](#[N:8])[CH3:7].[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=[O:11]>C1COCC1>[Cl:18][C:14]1[CH:13]=[C:12]([C:10]([OH:11])([CH3:9])[CH2:7][C:6]#[N:8])[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
5.18 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
680 μL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
835 μL
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to rt slowly
STIRRING
Type
STIRRING
Details
After being stirred at rt for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water (10 mL)
ADDITION
Type
ADDITION
Details
diluted by ether (20 mL)
WASH
Type
WASH
Details
washed with 2% aq HCl (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with satd aq NaHCO3 (5 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC#N)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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